5-Methoxyoctahydrocyclopenta[c]pyrrole
Description
5-Methoxyoctahydrocyclopenta[c]pyrrole is a bicyclic organic compound featuring a pyrrole ring fused with a cyclopentane moiety, substituted with a methoxy group at the 5-position. The compound’s core structure, octahydrocyclopenta[c]pyrrole, is characterized by a rigid bicyclic framework that enhances stereochemical stability and influences binding interactions in pharmacological or catalytic contexts .
Key physicochemical properties inferred from analogs include:
- Molecular formula: Likely C9H15NO (assuming substitution of tert-butyl with methoxy in CAS 146231-54-1).
- Hydrogen bonding capacity: The pyrrole NH and methoxy oxygen may serve as hydrogen bond donors/acceptors, akin to calixpyrroles’ anion-binding behavior .
- Synthetic routes: Derivatives are synthesized via cyclization and functionalization steps, such as bromination and nucleophilic substitution, as seen in the preparation of 5-hydroxymethyl-octahydrocyclopenta[c]pyrrole .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-methoxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C8H15NO/c1-10-8-2-6-4-9-5-7(6)3-8/h6-9H,2-5H2,1H3 |
InChI Key |
HOSINEZWSMJVLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2CNCC2C1 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Azabicyclic Ketones
One of the principal routes to 5-methoxyoctahydrocyclopenta[c]pyrrole involves the reduction of azabicyclic ketones bearing the cyclopenta[c]pyrrole framework. For example, azabicyclic ketone precursors (such as 1a in the literature) are reduced using sodium borohydride (NaBH4) to yield the corresponding endo-alcohols with high stereoselectivity. Subsequent catalytic hydrogenation with palladium on charcoal (Pd/C) under hydrogen atmosphere converts these alcohols to the corresponding amines, which can then be acetylated to form derivatives of this compound (endo-5a).
Reaction conditions and yields:
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Reduction of ketone | NaBH4, solvent (e.g., methanol) | Endo-alcohol | High | Stereochemistry controlled |
| Catalytic hydrogenation | Pd/C, H2 (1 atm), ethyl acetate | Amine (endo-5a) | Quantitative | Mild conditions, selective |
| Acetylation | Acetic anhydride, pyridine | Acetamide derivative | 56 | Purification by flash chromatography |
This method is well-documented for its ability to produce stereochemically defined products suitable for further functionalization.
Pd/Phosphine-Catalyzed Cyclization
Another sophisticated method involves palladium/phosphine-catalyzed reactions of suitable precursors with aryl bromides. This approach allows selective synthesis of aryl-substituted octahydrocyclopenta[b]pyrroles and related isomers by controlling the phosphine ligand structure, which influences the reaction pathway (e.g., reductive elimination vs. β-hydride elimination).
Although this method primarily targets aryl-substituted derivatives, the mechanistic insights and catalyst design principles can be adapted for the synthesis of this compound by using methoxy-substituted precursors.
Functionalization via Squaramide Intermediates
Recent advances include the use of squaramide chemistry to streamline the synthesis of substituted cyclopentapyrroles. Methoxyoctahydrocyclopenta[c]pyrrole derivatives have been obtained in high yields by reacting dimethyl squarate with amines under mild conditions, followed by purification involving vortexing and centrifugation. This method is valuable for its sustainability and efficiency, providing high-purity products with spectroscopic data consistent with literature.
General Synthetic Scheme
A generalized synthetic route to this compound can be summarized as follows:
- Synthesis of azabicyclic ketone precursor
- Reduction to endo-alcohol using NaBH4
- Catalytic hydrogenation to amine
- Optional acetylation or further functionalization
- Purification and characterization
Comparative Analysis of Preparation Methods
Research Data and Characterization
- NMR Spectroscopy: 1H and 13C NMR data confirm the presence of the methoxy group (singlet around δ 3.7–4.4 ppm for 1H NMR) and the cyclopenta[c]pyrrole framework with characteristic chemical shifts consistent with literature.
- Mass Spectrometry: Molecular ion peaks (M+H)+ observed at expected m/z values (e.g., 309.0 for certain derivatives) confirm molecular integrity.
- Stereochemical Confirmation: Endo-selectivity is confirmed by comparison to known N-Boc derivatives and by exclusive formation of meso-alcohols in related systems.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyoctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: N-substitution reactions can occur with alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron(III) chloride for condensation reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole oxides, while reduction can yield pyrrolidines .
Scientific Research Applications
5-Methoxyoctahydrocyclopenta[c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxyoctahydrocyclopenta[c]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Methoxyoctahydrocyclopenta[c]pyrrole with structurally related compounds, emphasizing substituent effects on properties and applications:
Key Observations:
Substituent Impact on Polarity: Methoxy and amino groups enhance polarity and aqueous solubility compared to methyl or tert-butyl substituents. For example, the amino derivative (CAS 1031335-28-0) has a LogP of 1.5 vs. 2.5 for the trimethyl analog . The tert-butyl carboxylate (CAS 146231-54-1) exhibits low solubility (0.1 mg/mL), limiting its use in aqueous systems .
Biological Activity: Amino-substituted derivatives show promise in drug design due to hydrogen-bonding capacity, whereas methylated analogs (e.g., 87390-68-9) lack significant bioactivity .
Synthetic Accessibility: Boc-protected amino derivatives (e.g., CAS 1031335-28-0) are synthesized via bromination and amination, achieving high yields (~75%) . tert-butyl carboxylates require multistep routes involving cyclopropane intermediates, as seen in ’s synthesis of oxazole derivatives .
Q & A
Q. Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NaH, DMF, 60°C | 65–70% | |
| Fluorination | SF₄, CH₂Cl₂, -20°C | 50–55% | |
| Boc Protection | Boc₂O, Et₃N, RT | 85% |
Basic: How is this compound characterized structurally?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry and substituent positions. For example, methoxy protons appear as singlets at δ 3.2–3.4 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₁₃NO₂, exact mass 167.0946) .
- X-ray Crystallography : Resolves bicyclic conformation; bond angles (e.g., 108° for pyrrole ring) align with computational models .
Advanced: How is stereochemical control achieved during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct enantioselective cyclization .
- Catalytic Asymmetric Fluorination : Palladium catalysts with chiral ligands (e.g., Josiphos) yield >90% enantiomeric excess (ee) for fluorinated derivatives .
- Dynamic Kinetic Resolution : Adjust reaction temperatures (-30°C to 25°C) to favor specific diastereomers .
Advanced: What computational methods predict the compound’s reactivity?
Methodological Answer:
- Gaussian-4 (G4) Models : Calculate bond dissociation energies (BDEs) and transition states for fluorination or oxidation steps .
- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict regioselectivity in substitution reactions .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates .
Basic: How is the biological activity of this compound assessed?
Methodological Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Cytotoxicity Screening : MTT assays on HEK-293 cells to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence polarization assays for GPCR or neurotransmitter transporter binding .
Advanced: How to analyze receptor-ligand interactions for neurological applications?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to dopamine D₂ receptors .
- Cryo-EM : Resolve ligand-bound conformations of ion channels (e.g., NMDA receptors) at 2.8 Å resolution .
- Mutagenesis Studies : Replace key residues (e.g., Ser193Ala in binding pockets) to validate interaction sites .
Data Contradiction: How to resolve discrepancies in reported antimicrobial activity?
Methodological Answer:
- Strain-Specific Variability : Test across clinically isolated vs. lab-adapted strains (e.g., MRSA BAA-44 vs. ATCC 25923) .
- Assay Standardization : Normalize inoculum density (0.5 McFarland) and incubation time (18–24 hrs) .
- Metabolomic Profiling : Compare bacterial metabolite shifts (via LC-MS) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
